molecular formula C22H14FN3 B6509063 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-49-8

1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509063
CAS No.: 901263-49-8
M. Wt: 339.4 g/mol
InChI Key: VVJFTMYBGYPDDP-UHFFFAOYSA-N
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Description

Quinolines and pyrazoles are both important classes of nitrogen-containing heterocyclic compounds . They are found in various forms throughout nature and are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a wide variety of biological activities .


Synthesis Analysis

The synthesis of similar compounds, like pyrazoloquinolines, has been described in the literature. For instance, an efficient protocol for the synthesis of a new series of 1H-pyrazolo[3,4-b]quinolines has been described . The target compounds have been synthesized by one-pot multicomponent reaction of aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using L-proline as an organocatalyst .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), high-resolution mass spectrometry (HR-MS), and one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) analysis .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the introduction of fluorine or a CF3 group onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined using various analytical techniques. For instance, the solubility of these compounds in various solvents can be determined .

Mechanism of Action

Target of Action

The primary targets of 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline are currently unknown. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in medicinal chemistry . .

Mode of Action

The mode of action of this compound is also not well-defined. As a quinoline derivative, it may interact with its targets in a manner similar to other quinoline-based compounds. For instance, some quinolines are known to inhibit protein kinases . .

Safety and Hazards

The safety and hazards associated with these compounds are typically determined through toxicological studies. For instance, some quinoline derivatives are known to be toxic if swallowed and can cause skin and eye irritation .

Future Directions

The future directions in the study of these compounds often involve the development of novel drugs for the treatment of various diseases. There has been a significant improvement in understanding the pathogenesis of diseases like cancer, but it remains one of the leading causes of death . Therefore, there is a worldwide effort underway to find new drugs to treat these diseases .

Properties

IUPAC Name

1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3/c23-16-9-6-10-17(13-16)26-22-18-11-4-5-12-20(18)24-14-19(22)21(25-26)15-7-2-1-3-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJFTMYBGYPDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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